molecular formula C5H11ClN4O B13508185 3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Cat. No.: B13508185
M. Wt: 178.62 g/mol
InChI Key: IFUYBVDIPAMPAF-UHFFFAOYSA-N
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Description

3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, an ethyl group, and a triazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formaldehyde and ammonium chloride, followed by cyclization to form the triazolone ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

  • Mixing of reactants in large reactors.
  • Controlled heating and cooling to facilitate the reaction.
  • Purification of the product through crystallization or other methods.
  • Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the triazolone ring or other functional groups.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazolone derivatives, while substitution reactions can produce a variety of aminomethyl-substituted compounds.

Scientific Research Applications

3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the triazolone ring may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)phenylboronic acid hydrochloride
  • Aminomethyl propanol
  • 3-(aminomethyl)-PROXYL

Uniqueness

Compared to similar compounds, 3-(aminomethyl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is unique due to its specific triazolone ring structure and the presence of both aminomethyl and ethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H11ClN4O

Molecular Weight

178.62 g/mol

IUPAC Name

3-(aminomethyl)-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride

InChI

InChI=1S/C5H10N4O.ClH/c1-2-9-4(3-6)7-8-5(9)10;/h2-3,6H2,1H3,(H,8,10);1H

InChI Key

IFUYBVDIPAMPAF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=O)CN.Cl

Origin of Product

United States

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